molecular formula C13H11N3O2S B5712205 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile

3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile

Cat. No. B5712205
M. Wt: 273.31 g/mol
InChI Key: UMLHPXCDAOMKEO-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile (MPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPA is a member of the acrylonitrile family and is known for its unique chemical properties, making it a useful tool for researchers in the field of chemistry, biology, and medicine.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. It has also been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. In addition, 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile has been shown to have antifungal activity, inhibiting the growth of various fungal species.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile is its unique chemical properties, which make it a useful tool for researchers in various fields. 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile. One area of research is the development of new derivatives of 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile with improved properties, such as increased potency or reduced toxicity. Another area of research is the investigation of the mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile, which may lead to the development of new therapeutic targets. Finally, the potential applications of 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile in various fields, such as medicine and materials science, warrant further investigation.

Synthesis Methods

The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile involves the reaction of 1-methyl-1H-pyrazol-5-amine with phenylsulfonylacetonitrile in the presence of a base. The reaction takes place at room temperature and produces 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile as a white solid with a high yield. The purity of 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile can be increased by recrystallization from an appropriate solvent.

Scientific Research Applications

3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile has been widely used in scientific research due to its unique chemical properties. It has been used as a building block for the synthesis of various compounds such as pyrazole derivatives, sulfonamide derivatives, and nitrile derivatives. 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis. In addition, 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile has been studied for its potential applications in the field of medicine, including anticancer, anti-inflammatory, and antifungal activities.

properties

IUPAC Name

(Z)-2-(benzenesulfonyl)-3-(2-methylpyrazol-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-16-11(7-8-15-16)9-13(10-14)19(17,18)12-5-3-2-4-6-12/h2-9H,1H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLHPXCDAOMKEO-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)/C=C(/C#N)\S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.